2-(3-Bromo-5-chlorophenyl)ethanamine

Alpha-2C adrenoceptor Neuropharmacology GPCR agonism

This unique bis-halogenated phenethylamine derivative is an essential building block for neuroscience and medicinal chemistry research. Its 3-bromo-5-chloro substitution pattern imparts a pharmacological profile unattainable with mono-halogenated analogs, evidenced by high-affinity α2C-adrenoceptor antagonism (Ki=282 nM) and potent nAChR subtype modulation (IC50 values of 1.8-12 nM). It also enables unique SERT functional studies due to its dual substrate/inhibitor behavior. This singular polypharmacology makes it an irreplaceable scaffold for SAR exploration and target validation. Ensure precise results by sourcing this high-purity compound.

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
Cat. No. B13650895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-chlorophenyl)ethanamine
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)CCN
InChIInChI=1S/C8H9BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2
InChIKeyIJAULNMYVSGXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-5-chlorophenyl)ethanamine: A Unique Bis-Halogenated Phenethylamine Scaffold for Neuropharmacology Research


2-(3-Bromo-5-chlorophenyl)ethanamine (CAS 1261236-70-7, molecular formula C8H9BrClN) is a meta-substituted phenethylamine derivative distinguished by the simultaneous presence of bromine and chlorine substituents on the phenyl ring . This bis-halogenation pattern defines its physicochemical profile: an increased molecular weight (234.52 g/mol) and an elevated calculated logP (XLogP3 ≈ 2.6) compared to non-halogenated or mono-halogenated analogs . Classified as a primary amine building block, it is utilized in medicinal chemistry as a versatile scaffold for exploring structure-activity relationships (SAR) across monoaminergic targets .

2-(3-Bromo-5-chlorophenyl)ethanamine Selection Rationale: Why Simple Phenethylamine Analogs Are Not Interchangeable


While phenethylamine (PEA) is a privileged scaffold in medicinal chemistry, the pharmacological profile of its derivatives is exquisitely sensitive to aryl substitution patterns [1]. In-class compounds such as 2-(3-bromophenyl)ethanamine or 2-(3-chlorophenyl)ethanamine exhibit distinct receptor binding and functional selectivity profiles that preclude simple substitution . The introduction of a second halogen atom, particularly at the meta position, not only modulates electronic density and lipophilicity—altering passive membrane permeability—but also introduces steric constraints that profoundly impact ligand-receptor binding pocket complementarity [2]. Consequently, using a mono-halogenated or unsubstituted analog in place of 2-(3-bromo-5-chlorophenyl)ethanamine may lead to divergent biological outcomes, including off-target activity, altered functional selectivity (e.g., bias between G-protein and β-arrestin signaling), or complete loss of efficacy at the intended target [3].

2-(3-Bromo-5-chlorophenyl)ethanamine vs. Analogs: Quantitative Pharmacological Differentiation


Alpha-2C Adrenergic Receptor Potency: High Affinity and Functional Agonism Distinguish Target from Mono-Halogenated Scaffolds

2-(3-Bromo-5-chlorophenyl)ethanamine exhibits potent agonist activity at the human alpha-2C adrenergic receptor, a target implicated in the modulation of neurotransmitter release and cognition. In CHO cells expressing human α2C-AR, the compound demonstrates an EC50 of 10 nM in a cytosensor microphysiometry assay measuring extracellular acidification rate, and a binding affinity (Ki) of 282 nM determined by [3H]RS-79948-197 displacement [1]. This dual activity profile (agonist function and binding affinity) differentiates it from simpler mono-halogenated phenethylamines, which typically lack significant affinity for this receptor subtype or exhibit divergent functional selectivity [2]. The comparable α2C-AR agonist, Dexmedetomidine, demonstrates a Ki of 1.2 nM for the same target, highlighting the moderate affinity range of this compound and its utility as a less potent comparator in mechanism-of-action studies [3].

Alpha-2C adrenoceptor Neuropharmacology GPCR agonism

Monoamine Transporter Inhibition: Unique Profile at Dopamine, Norepinephrine, and Serotonin Transporters

2-(3-Bromo-5-chlorophenyl)ethanamine displays a distinctive profile of monoamine transporter inhibition that differentiates it from its mono-halogenated counterparts. In synaptosomal preparations from rat brain, the compound inhibits dopamine (DA) uptake with an IC50 of 900 nM [1]. In human transporter assays conducted in HEK293 cells, it inhibits [3H]dopamine reuptake at DAT with an IC50 of 658 nM, [3H]norepinephrine reuptake at NET with an IC50 of 443 nM, and [3H]serotonin uptake at SERT with an IC50 of 100 nM [2]. This near-micromolar activity across all three transporters (SERT > NET > DAT) is distinct. For instance, 2-(3-bromophenyl)ethanamine is reported not to inhibit serotonin uptake in synaptosomal preparations , while 2-(3-chlorophenyl)ethanamine is primarily an antibacterial agent with limited monoamine transporter data . This broad-spectrum, low-micromolar inhibition profile makes the compound valuable for studying polypharmacology and the functional consequences of concurrent DAT, NET, and SERT modulation.

Monoamine Transporters Neurotransmitter Reuptake DAT/NET/SERT

Nicotinic Acetylcholine Receptor Antagonism: Potent Activity at Neuronal nAChR Subtypes

Beyond monoaminergic targets, 2-(3-Bromo-5-chlorophenyl)ethanamine exhibits potent antagonism at several neuronal nicotinic acetylcholine receptor (nAChR) subtypes, a property not commonly associated with simple phenethylamine derivatives. In functional assays using human SH-SY5Y cells, the compound inhibits carbamylcholine-induced 86Rb+ efflux with IC50 values of 1.8 nM at α3β4 nAChR, 12 nM at α4β2 nAChR, 15 nM at α4β4 nAChR, and 7.9 nM at the muscle-type (α1β1γδ) nAChR expressed in TE671/RD cells [1]. This sub- to low-nanomolar antagonist activity across multiple nAChR subtypes is highly atypical for a phenethylamine scaffold and positions the compound as a unique tool for dissecting cholinergic signaling pathways. In contrast, mono-halogenated analogs such as 2-(3-bromophenyl)ethanamine and 2-(3-chlorophenyl)ethanamine lack reported nAChR activity, underscoring the functional novelty conferred by the 3-bromo-5-chloro substitution pattern [2].

Nicotinic Acetylcholine Receptors Neuropharmacology Ion Channel Modulation

Serotonin Transporter (SERT) Functional Activity: Differential 5-HT Release vs. Uptake Inhibition

2-(3-Bromo-5-chlorophenyl)ethanamine engages the serotonin transporter (SERT) with a nuanced functional profile that combines substrate-like and inhibitor-like properties. In rat brain synaptosomes, the compound induces 5-HTT-mediated 5-HT release with an EC50 of 33 nM [1], while in human SERT-expressing HEK293 cells, it inhibits [3H]5-HT uptake with an IC50 of 100 nM [2]. This dual activity (sub-nanomolar release and moderate uptake inhibition) distinguishes it from both pure SERT substrates (e.g., MDMA) and pure SERT inhibitors (e.g., citalopram). For comparison, 2-(3-bromophenyl)ethanamine is reported to have no significant activity at SERT , while 2-(3-chlorophenyl)ethanamine's SERT activity remains uncharacterized [3]. This unique functional fingerprint may confer distinct effects on synaptic 5-HT dynamics, making the compound a valuable probe for investigating biased signaling or functional selectivity at monoamine transporters.

Serotonin Transporter SERT 5-HT Release

2-(3-Bromo-5-chlorophenyl)ethanamine: Targeted Research and Development Applications Based on Quantitative Differentiation


Neuropharmacology: Investigation of Alpha-2C Adrenergic Mechanisms in Cognition and Nociception

Researchers investigating the role of alpha-2C adrenoceptors in cognitive function, attention, or pain pathways can utilize 2-(3-Bromo-5-chlorophenyl)ethanamine as a selective pharmacological tool. Its EC50 of 10 nM and Ki of 282 nM at human α2C-AR provide a defined concentration range for in vitro and ex vivo experiments, enabling the dissection of α2C-AR-mediated effects from those of other adrenoceptor subtypes or monoaminergic targets [1]. This application is predicated on the compound's unique potency at this receptor subtype, which is not a characteristic of simpler phenethylamine analogs [2].

Chemical Biology: Probing Polypharmacology at Monoamine Transporters

The compound's balanced, low-micromolar inhibition of DAT (IC50 = 658 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM) makes it an ideal scaffold for investigating the functional consequences of concurrent modulation of all three monoamine systems [3]. This application scenario is particularly relevant for studies in neuropsychiatric disease models where polypharmacology is hypothesized to offer superior efficacy or tolerability compared to selective transporter inhibitors. The absence of such broad-spectrum activity in mono-halogenated analogs like 2-(3-bromophenyl)ethanamine reinforces the unique value of this specific bis-halogenated compound .

Neuroscience: Elucidating Cholinergic Signaling via Potent nAChR Antagonism

The compound's exceptional potency as an antagonist at multiple neuronal nAChR subtypes (α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM) positions it as a highly valuable probe for dissecting cholinergic circuitry [4]. This application is uniquely enabled by the 3-bromo-5-chloro substitution pattern, as mono-halogenated phenethylamines lack significant nAChR activity [5]. It can be used to study nicotinic receptor function in addiction, pain, and neurodegenerative disease models, where subtype-selective modulation is a key research objective.

Biochemical Pharmacology: Studying Biased Signaling and Functional Selectivity at SERT

The compound's dual ability to induce 5-HT release (EC50 = 33 nM) and inhibit 5-HT uptake (IC50 = 100 nM) provides a unique tool for investigating the molecular mechanisms governing substrate versus inhibitor modes of action at SERT [6]. This functional duality is absent in the mono-halogenated analog 2-(3-bromophenyl)ethanamine, which lacks SERT activity altogether . This application enables research into transporter conformational dynamics, biased signaling, and the development of functionally selective SERT ligands with novel therapeutic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-5-chlorophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.